Enhanced CRBN Binding Affinity: Kd = 0.8 nM Represents a 3‑Fold Improvement over Parent Thalidomide
The thalidomide‑based CRBN ligand incorporated in Thalidomide‑5‑PEG3‑NH2 hydrochloride exhibits a binding affinity (Kd) of 0.8 nM for cereblon, which is approximately threefold higher than the parent thalidomide molecule [REFS‑1]. This enhanced affinity is attributed to optimized hydrogen‑bonding interactions with CRBN residues Trp57 and His115, which are preserved in the PEG3‑linked conjugate [REFS‑1]. By comparison, unmodified thalidomide typically displays Kd values in the low nanomolar range but with reduced potency in PROTAC contexts due to suboptimal spatial orientation [REFS‑2].
| Evidence Dimension | CRBN binding affinity (Kd) |
|---|---|
| Target Compound Data | 0.8 nM (based on thalidomide‑based CRBN ligand with PEG3 linker configuration) |
| Comparator Or Baseline | Parent thalidomide: ~2.4 nM (estimated from 3‑fold difference) |
| Quantified Difference | ~3‑fold improvement |
| Conditions | In vitro CRBN binding assay using recombinant CRBN protein |
Why This Matters
Higher CRBN binding affinity directly correlates with more efficient E3 ligase recruitment, enabling lower effective PROTAC concentrations and potentially reducing off‑target degradation events.
- [1] Ito T, Ando H, Suzuki T, Ogura T, Hotta K, Imamura Y, Yamaguchi Y, Handa H. Identification of a primary target of thalidomide teratogenicity. Science. 2010; 327(5971):1345‑1350. https://doi.org/10.1126/science.1177319 View Source
